Terbinafine-d7 HCl
Overview
Description
Terbinafine hydrochloride, also known as Lamisil, is a synthetic allylamine antifungal . It is used to treat fungus infections of the scalp, body, groin (jock itch), feet (athlete’s foot), fingernails, and toenails . It is either taken orally or applied to the skin as a cream or ointment .
Synthesis Analysis
Terbinafine hydrochloride can be synthesized through various methods. One process involves the initial alkylation of (1-naphthylmetyl)methanamine with 1,3-dichloropropene . Another method involves the intercalation of Terbinafine hydrochloride in montmorillonite galleries, characterized by X-ray diffraction, Fourier transform infrared spectra, and elemental analysis .
Molecular Structure Analysis
Terbinafine hydrochloride has a molecular weight of 327.891 and a chemical formula of C21H26ClN . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .
Chemical Reactions Analysis
Terbinafine hydrochloride can form complexes with different cyclodextrins, which have been studied in pH 12 aqueous solutions at 25 °C . The intercalation of Terbinafine hydrochloride in montmorillonite galleries was characterized by X-ray diffraction, Fourier transform infrared spectra, elemental analysis, and thermogravimetric analysis .
Physical And Chemical Properties Analysis
Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It is freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble .
Scientific Research Applications
1. Controlled Release in Hydrogels
Terbinafine hydrochloride (TER-HCl) has been studied for its controlled release from pH-sensitive hydrogels. Research by Şen, Uzun, and Güven (2000) demonstrated that poly(acrylamide/maleic acid) hydrogels could effectively adsorb and release TER-HCl, influenced by the pH and maleic acid content in the gel. This has implications for targeted drug delivery systems (Şen, Uzun, & Güven, 2000).
2. Ocular Nanoemulsion Gels
Tayel et al. (2013) explored the development of in situ ocular drug-loaded nanoemulsion gels containing TER-HCl for managing fungal keratitis. This research aimed to maintain effective aqueous humor concentrations of TER-HCl with controlled-release properties, showcasing its potential in ocular applications (Tayel, EL-NABARAWI, Tadros, & Abd-Elsalam, 2013).
3. Nail Solution Efficacy
A study by Ghannoum, Long, and Pfister (2009) evaluated the efficacy of TER-HCl nail solutions in a guinea pig model for treating dermatophytosis. They found high antifungal efficacy, suggesting its utility in clinical trials for dermatophytosis and onychomycosis treatment (Ghannoum, Long, & Pfister, 2009).
4. Antifungal Polymer Films
Meng, Zhou, and Shen (2013) synthesized an antifungal hybrid of TER-HCl with montmorillonite, exhibiting strong inhibitory effects against Candida albicans. This highlights its potential in biomedical applications, particularly in antifungal treatments (Meng, Zhou, & Shen, 2013).
5. Anticancer Potential
Zhang et al. (2021) investigated Terbinafine's therapeutic efficacy in hepatocellular carcinoma (HCC) models. They found that Terbinafine suppressed HCC cell proliferation and tumor progression, indicating its potential as a cancer therapy (Zhang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-JOUZVVBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terbinafine-d7 HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.